![molecular formula C15H20O5 B134722 2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester CAS No. 61227-48-3](/img/structure/B134722.png)
2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester is a chemical compound that belongs to the class of organic compounds known as benzoic acid esters. It is commonly used in scientific research for its potential therapeutic properties.
作用机制
The mechanism of action of 2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the cellular defense against oxidative stress.
生化和生理效应
The biochemical and physiological effects of 2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester have been extensively studied in vitro and in vivo. It has been shown to reduce the levels of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), in various cell types. It has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in various tissues. In addition, it has been shown to reduce pain and improve motor function in animal models of arthritis and neurodegenerative disorders.
实验室实验的优点和局限性
One of the main advantages of using 2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester in lab experiments is its ability to selectively target specific enzymes and signaling pathways, making it a useful tool for studying the underlying mechanisms of various diseases. Another advantage is its relatively low toxicity, which allows for higher doses to be used in experiments. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on 2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester. One area of interest is the development of novel formulations that improve its solubility and bioavailability. Another area of interest is the identification of its molecular targets and the elucidation of its mechanism of action. In addition, further studies are needed to evaluate its potential therapeutic applications in various diseases, such as cancer, arthritis, and neurodegenerative disorders.
Conclusion
In conclusion, 2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester is a promising chemical compound that has been extensively studied for its potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and to develop novel formulations for its use in various diseases.
合成方法
The synthesis of 2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester involves the reaction of 3-methoxybenzyl alcohol with diethyl malonate in the presence of a base catalyst, such as sodium ethoxide or potassium tert-butoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the alcohol group of 3-methoxybenzyl alcohol attacks the carbonyl group of diethyl malonate, resulting in the formation of an intermediate compound. The intermediate compound is then treated with an acid catalyst, such as hydrochloric acid, to yield the final product.
科学研究应用
2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester has been extensively studied for its potential therapeutic properties. It has been found to possess antioxidant, anti-inflammatory, and analgesic activities, making it a promising candidate for the treatment of various diseases, such as cancer, arthritis, and neurodegenerative disorders.
属性
IUPAC Name |
diethyl 2-[(3-methoxyphenyl)methyl]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-4-19-14(16)13(15(17)20-5-2)10-11-7-6-8-12(9-11)18-3/h6-9,13H,4-5,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLFUDCYUMLFMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)OC)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438667 |
Source


|
| Record name | Diethyl [(3-methoxyphenyl)methyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester | |
CAS RN |
61227-48-3 |
Source


|
| Record name | Diethyl [(3-methoxyphenyl)methyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


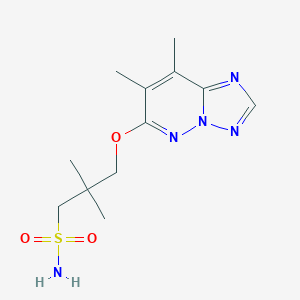
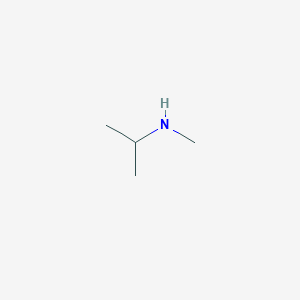
![(E)-2,2-Dimethyl-propanoic Acid 4-[4-Chloro-1-(4-hydroxyphenyl)-2-phenyl-1-butenyl]phenyl Ester](/img/structure/B134642.png)
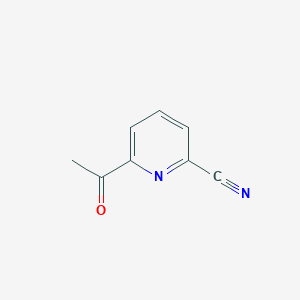
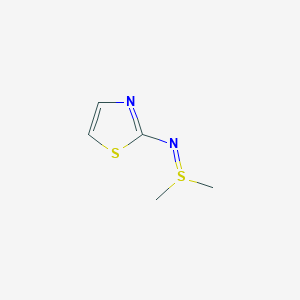
![(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B134659.png)
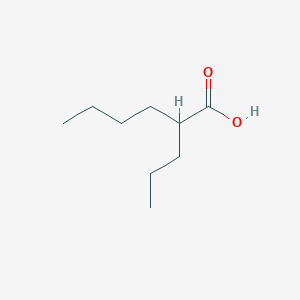
![5H-Cyclopropa[g]pyrrolizine,hexahydro-(9CI)](/img/structure/B134662.png)
![5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B134664.png)
![(5Z)-5,11-Dihydro-5-(3-hydroxypropylidene)-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B134667.png)
![(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-ol](/img/structure/B134668.png)
![10-Bromo-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B134669.png)
![Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide](/img/structure/B134671.png)